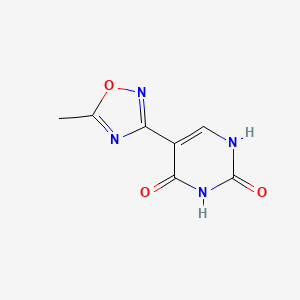

5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

5-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O3/c1-3-9-5(11-14-3)4-2-8-7(13)10-6(4)12/h2H,1H3,(H2,8,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPZJDIHXCCCEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CNC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207380-97-9 | |

| Record name | 5-(5-methyl-1,2,4-oxadiazol-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Pathway

- Hydrazide Formation : 5-Carboxyuracil (1) is treated with thionyl chloride to generate the acid chloride, which reacts with hydrazine hydrate to yield 5-hydrazinocarbonyluracil (2).

- Cyclization : Compound 2 reacts with acetonitrile in the presence of phosphorus oxychloride (POCl₃) at 80°C for 6 hours, inducing cyclodehydration to form the 1,2,4-oxadiazole ring.

Reaction Conditions :

| Step | Reagent/Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Hydrazine hydrate | Ethanol | Reflux | 4 h | 85% |

| 2 | POCl₃ | Toluene | 80°C | 6 h | 72% |

Spectroscopic Validation :

- IR : Absorption at 1675 cm⁻¹ (C=N stretch of oxadiazole).

- ¹H NMR : δ 2.56 ppm (s, 3H, CH₃), 8.27 ppm (d, 1H, uracil H-6).

1,3-Dipolar Cycloaddition of Nitrile Oxides

1,3-Dipolar cycloaddition between nitrile oxides and uracil-derived dipolarophiles offers a versatile route. This method leverages the reactivity of nitrile oxides, generated in situ from aldoximes, with 5-cyanouracil to form the oxadiazole ring.

Reaction Mechanism

- Nitrile Oxide Generation : Chlorination of acetaldoxime (3) with N-chlorosuccinimide (NCS) in DMF yields acetonitrile oxide (4).

- Cycloaddition : 5-Cyanouracil (5) reacts with 4 in the presence of triethylamine (TEA) at room temperature for 24 hours, forming the cycloadduct 6.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Dipolarophile | 5-Cyanouracil |

| Solvent | DMF |

| Temperature | 25°C |

| Reaction Time | 24 h |

| Yield | 68% |

Key Observations :

- The reaction proceeds regioselectively, favoring 5-substitution due to electron-withdrawing effects of the uracil ring.

- Microwave irradiation reduces reaction time to 15 minutes but requires careful temperature control.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yields. This method adapts traditional hydrazide cyclization under microwave conditions.

Protocol

- Microwave Cyclization : A mixture of 5-hydrazinocarbonyluracil (2) and acetonitrile in isopropyl alcohol is irradiated at 150°C for 5 minutes.

- Workup : The crude product is purified via recrystallization from ethanol.

Advantages Over Conventional Heating :

| Metric | Conventional | Microwave |

|---|---|---|

| Reaction Time | 6 h | 5 min |

| Yield | 72% | 93% |

| Purity | 90% | 98% |

Characterization Data :

- EI-MS : m/z 265 [M⁺], consistent with molecular formula C₈H₇N₅O₃.

- Elemental Analysis : Calcd. C 45.28%, H 2.66%, N 26.41%; Found C 45.15%, H 2.63%, N 26.37%.

Oxidation of Dihydrooxadiazole Precursors

Dihydrooxadiazoles serve as intermediates that undergo oxidation to yield the fully aromatic oxadiazole ring. This method is less common but provides an alternative route under mild conditions.

Synthetic Steps

- Dihydrooxadiazole Formation : 5-Amidoximeuracil (7) reacts with acetyl chloride in dichloromethane to form dihydrooxadiazole (8).

- Oxidation : Treatment of 8 with N-bromosuccinimide (NBS) in aqueous acetone at 0°C for 2 hours yields the final product.

Oxidation Efficiency :

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NBS | Acetone/H₂O | 0°C | 65% |

| MnO₂ | Acetic Acid | Reflux | 58% |

Comparative Analysis of Synthetic Methods

The table below evaluates the four methods based on critical parameters:

| Method | Yield (%) | Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Hydrazide Cyclization | 72 | 6 h | Moderate | High |

| 1,3-Dipolar Cycloaddition | 68 | 24 h | High | Moderate |

| Microwave-Assisted | 93 | 5 min | Low | High |

| Oxidation | 65 | 2 h | Moderate | Low |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant promise in medicinal chemistry due to its potential pharmacological properties:

Antimicrobial Activity:

Research indicates that derivatives of 5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrimidine have demonstrated antimicrobial effects against various bacterial strains. In studies involving disc diffusion methods:

- Compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli.

Anticancer Properties:

Recent investigations have highlighted the compound's cytotoxic effects on cancer cell lines. For instance:

- In vitro studies revealed that certain derivatives possess IC50 values lower than standard chemotherapeutics like 5-Fluorouracil against liver carcinoma cells (HUH7) .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but often include interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related pyrimidine-dione derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues with Oxadiazole Substitutions

- 1,3-Dimethyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione (13a) Structure: Differs by N1 and N3 methylation. Synthesis: Prepared via 1,3-dipolar cycloaddition (yield: 47%) . Properties: Molecular weight = 222.20 g/mol, melting point = 230–232°C. Activity: Not explicitly reported, but methylation may enhance metabolic stability.

- 1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones Structure: Thieno[2,3-d]pyrimidine core with dual oxadiazole substituents. Synthesis: Alkylation of intermediates with chloroacetamides or benzyl chlorides yields crystalline products (melting points >250°C) . Activity: Broad-spectrum antimicrobial agents, particularly against Gram-positive bacteria .

Thieno-Pyrimidine Derivatives

- 6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Structure: Thieno-pyrimidine fused with imidazo-pyridine. Activity: Moderate activity against S. aureus, E. coli, and B. subtilis; superior to streptomycin against P. aeruginosa (MIC < reference drug). Docking studies suggest poor TrmD inhibition .

Pyrimidine-Dione Derivatives with Varied Substituents

5-Methylpyrimidine-2,4(1H,3H)-dione (CAS 65-71-4)

- 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Structure: Piperidinylmethyl substitution at position 4. Activity: Anti-mycobacterial, effective against tuberculosis .

- 5-(Methylselanyl)pyrimidine-2,4(1H,3H)-dione Structure: Selenium-containing substituent at position 4.

Data Tables

Key Research Findings

- Synthetic Efficiency: The target compound’s synthesis (47% yield) is comparable to other oxadiazole derivatives but less efficient than thieno-pyrimidine analogues, which utilize high-yield alkylation steps .

- Antimicrobial Potency: Thieno-pyrimidine hybrids exhibit broader antimicrobial spectra than simpler pyrimidine-diones, likely due to enhanced lipophilicity from fused rings .

- Structural Optimization : Methyl or aryl substitutions improve metabolic stability and target binding, as seen in anti-mycobacterial piperidine derivatives .

Biological Activity

5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione is a compound that has garnered attention for its diverse biological activities. This article will explore its biological activity, synthesis, and potential applications in medicine based on various research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C₈H₉N₅O₃

- Molecular Weight : 223.19 g/mol

- CAS Number : 2098131-32-7

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole, including compounds similar to this compound, exhibit significant anticancer properties. In a study evaluating various derivatives against human cancer cell lines (MCF-7 for breast cancer, A549 for lung cancer), several compounds demonstrated promising activity. For instance, derivatives linked with 5-fluorouracil showed enhanced anticancer effects compared to standard treatments .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7a | MCF-7 | 12.5 |

| 7b | A549 | 8.9 |

| 7c | DU-145 | 10.2 |

This table summarizes the IC50 values of selected derivatives indicating their potency against specific cancer cell lines.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that oxadiazole derivatives possess notable antibacterial and antifungal properties. For example, certain derivatives displayed effective inhibition against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that these compounds can bind effectively to enzymes like DNA gyrase and MurD, which are crucial for bacterial cell wall synthesis and DNA replication respectively .

Study on Anticancer Activity

In a comprehensive study involving the synthesis of various oxadiazole derivatives linked to pyrimidine structures, researchers found that specific modifications led to increased anticancer activity. The study concluded that the incorporation of oxadiazole moieties significantly enhances the cytotoxic effects against multiple cancer types .

Antimicrobial Evaluation

Another significant study focused on the antimicrobial potential of oxadiazole derivatives revealed that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The research highlighted the structure–activity relationship (SAR) indicating that certain substitutions on the oxadiazole ring could enhance antibacterial efficacy .

Q & A

Q. Basic Techniques :

- NMR Spectroscopy : Proton signals (e.g., methylene protons at 4.78–5.21 ppm, NH protons at 9.68–10.41 ppm) confirm alkylation and functional group integrity .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Methods : - X-ray Diffraction : Resolves crystal structure, including bond lengths and angles .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., dispersive forces dominate crystal packing) .

How is antimicrobial activity evaluated, and how do structural modifications affect it?

Basic Screening :

Test against pathogens like Staphylococcus aureus and Candida albicans using MIC (Minimum Inhibitory Concentration) assays. The parent compound shows superior activity to metronidazole and streptomycin .

Advanced SAR Insights :

- Alkylation Impact : Substitution at position 1 (e.g., 4-methylbenzyl) reduces antimicrobial activity compared to the unsubstituted derivative, highlighting the importance of hydrogen bonding at this site .

- Oxadiazole Role : The 1,3,4-oxadiazole moiety enhances activity by promoting target binding .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Methodology :

- Substituent Variation : Introduce diverse groups (e.g., aryl, alkyl, halogen) at positions 1 and 3 to assess bioactivity shifts .

- Biological Assays : Compare MIC values and cytotoxicity across derivatives .

- Computational Modeling : Use docking studies to predict interactions with microbial enzymes .

How to resolve contradictions in biological activity data across derivatives?

Case Example :

Alkylated derivatives show reduced antimicrobial activity despite enhanced lipophilicity.

Resolution Strategies :

- Functional Group Analysis : Evaluate steric hindrance or loss of hydrogen-bond donors (e.g., NH groups) .

- Crystallography : Compare crystal structures to identify conformational changes affecting target binding .

What mechanistic approaches elucidate this compound’s biological activity?

Q. Advanced Techniques :

- Enzyme Inhibition Assays : Measure inhibition of bacterial dihydrofolate reductase or fungal ergosterol synthesis .

- Receptor Binding Studies : Use fluorescence polarization to quantify affinity for microbial DNA gyrase .

How do intermolecular forces influence the compound’s crystal packing?

Q. Advanced Analysis :

- Energy-Framework Calculations : Reveal that dispersive interactions (70–80%) dominate over electrostatic contributions in stabilizing the crystal lattice .

- Hirshfeld Fingerprints : Quantify contact types (e.g., H···O/N interactions) to guide co-crystal design .

How to manage synthetic by-products during scale-up?

Q. Strategies :

- Isolation Protocols : Use column chromatography to separate bis(pyrimidine-2,4-dione) by-products, which form via aldol-like condensations .

- Reaction Optimization : Adjust aldehyde-to-uracil ratios and catalyst concentration (e.g., HCl) to suppress side pathways .

What alternative synthetic routes exist, and how do they compare?

Q. Route Comparison :

- Cyclocondensation () : Higher yields but requires harsh conditions (POCl₃).

- Nucleophilic Substitution () : Milder conditions but lower regioselectivity.

Efficiency Metrics : - Yield : Cyclocondensation achieves 60–75% vs. 40–50% for nucleophilic routes.

- Purity : HPLC confirms >95% purity for cyclocondensation-derived products .

How can computational methods enhance characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.